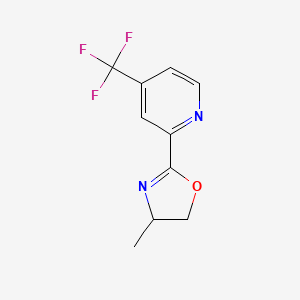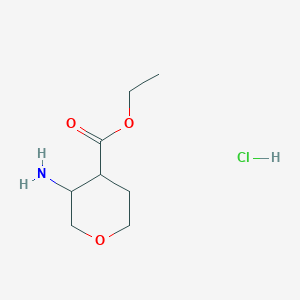
N,N',N'',N''',N''''-Pentaacetyl chitopentaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. This compound is characterized by the presence of five acetyl groups attached to a chitopentaose backbone, which consists of five N-acetyl-D-glucosamine units. It is known for its high purity and stability, making it a valuable compound in various research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
N,N’,N’‘,N’‘’,N’‘’‘-Pentaacetyl chitopentaose is typically prepared through the controlled acid hydrolysis of chitin. The process involves the use of strong acids, such as hydrochloric acid, under specific conditions to break down chitin into smaller oligosaccharides, including chitopentaose. The resulting chitopentaose is then acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to obtain N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose .
Industrial Production Methods
Industrial production of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves large-scale hydrolysis of chitin using optimized conditions to maximize yield and purity. The process is followed by acetylation using acetic anhydride and a suitable catalyst. The final product is purified through techniques such as membrane separation, adsorption, and ion exchange to ensure high purity and stability .
化学反応の分析
Types of Reactions
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce N-acetyl-D-glucosamine units.
Oxidation: It can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acids or enzymes such as chitinase.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Reagents such as hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces N-acetyl-D-glucosamine.
Oxidation: Forms oxidized chitopentaose derivatives.
Substitution: Results in various substituted chitopentaose derivatives.
科学的研究の応用
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate for enzyme assays and in the synthesis of other chitin derivatives.
Biology: Employed in studies related to cell wall structure and function in fungi and plants.
Medicine: Investigated for its potential anti-tumor and anti-inflammatory properties.
Industry: Utilized in the production of bioactive compounds and as a component in biodegradable materials
作用機序
The mechanism of action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce mitochondrial-mediated apoptosis and suppress protective autophagy in hepatocellular carcinoma cells. This is achieved by decreasing mitochondrial membrane potential, releasing cytochrome c into the cytoplasm, and activating caspases, leading to cell death .
類似化合物との比較
Similar Compounds
Chitotriose: Consists of three N-acetyl-D-glucosamine units.
Chitotetraose: Consists of four N-acetyl-D-glucosamine units.
Chitohexaose: Consists of six N-acetyl-D-glucosamine units.
Uniqueness
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose is unique due to its specific degree of polymerization (five N-acetyl-D-glucosamine units) and the presence of five acetyl groups, which confer distinct chemical and biological properties. Its high stability and purity make it particularly valuable for research and industrial applications .
特性
IUPAC Name |
N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBKTWJIYTYFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
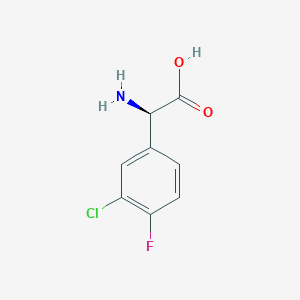
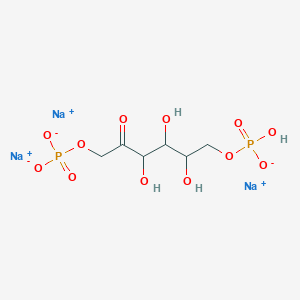
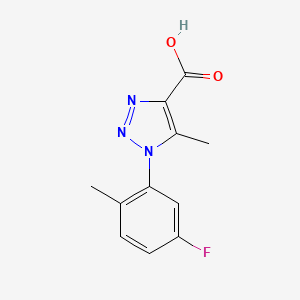
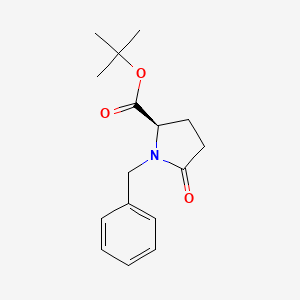
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
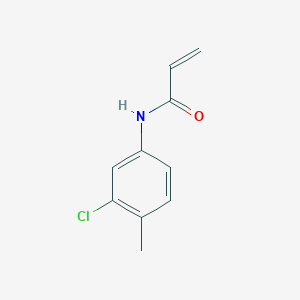
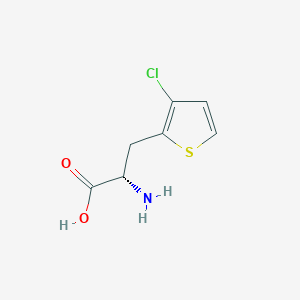
![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
